N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
Background and Classification in Heterocyclic Chemistry
The classification of this compound within heterocyclic chemistry frameworks reveals its position as a member of the thienopyrimidine family, specifically the thieno[2,3-d]pyrimidine isomer class. Thieno[2,3-d]pyrimidine scaffolds are recognized as bioisosteres of quinazoline and purine bases, which are fundamental components of nucleic acids and numerous therapeutic agents. This structural relationship confers upon thienopyrimidine derivatives the ability to interact with biological targets that recognize purine-like structures, thereby expanding their potential therapeutic applications beyond traditional small molecule targets.
The heterocyclic classification system places this compound within multiple categories due to its diverse ring systems. The primary classification stems from the thieno[2,3-d]pyrimidine core, which consists of a pyrimidine ring fused to a thiophene ring in a specific geometric arrangement. This fused ring system exhibits aromatic character and provides a rigid framework that can engage in π-π stacking interactions with biological macromolecules. Secondary classifications arise from the benzodioxole moiety, which represents a methylenedioxyphenyl group commonly found in natural products and synthetic pharmaceuticals, and the furan ring, which contributes additional heteroatomic functionality and potential for hydrogen bonding interactions.
The electronic properties of the compound are significantly influenced by the distribution of heteroatoms throughout its structure. The presence of nitrogen atoms in the pyrimidine ring, sulfur in both the thiophene ring and the sulfanyl linker, and oxygen atoms in the benzodioxole, furan, and carbonyl groups creates a complex electronic environment that can accommodate various types of intermolecular interactions. These electronic characteristics are fundamental to the compound's potential biological activity and its classification within medicinal chemistry frameworks.
| Structural Component | Ring System | Heteroatoms | Electronic Character |
|---|---|---|---|
| Thienopyrimidine Core | Bicyclic Fused | N, S | Electron-deficient aromatic |
| Benzodioxole | Monocyclic | O | Electron-rich aromatic |
| Methylfuran | Monocyclic | O | Electron-rich heteroaromatic |
| Sulfanylacetamide Linker | Acyclic | N, O, S | Mixed electronic character |
Historical Development of Thienopyrimidine Derivatives
The historical development of thienopyrimidine derivatives traces its origins to the early recognition of purine analogues as potential therapeutic agents, beginning with the discovery that modifications to natural purine bases could yield compounds with enhanced or altered biological activities. The thieno[2,3-d]pyrimidine scaffold emerged as a particularly promising framework due to its structural similarity to both adenine and guanine, allowing it to serve as a bioisostere for these essential biomolecules while offering improved stability and modified binding characteristics. This recognition sparked systematic investigations into the synthesis and biological evaluation of thienopyrimidine derivatives, leading to the identification of numerous compounds with diverse therapeutic applications.
Early research in the field focused on establishing synthetic methodologies for accessing thienopyrimidine structures, with particular attention to the Gewald reaction and related cycloaddition approaches that could efficiently construct the fused ring system. These foundational synthetic developments enabled the systematic exploration of structure-activity relationships within the thienopyrimidine class, revealing that substitution patterns around the core scaffold could dramatically influence biological activity. The introduction of various substituents at different positions on the thienopyrimidine ring system allowed researchers to fine-tune properties such as selectivity, potency, and pharmacokinetic behavior.
The evolution of thienopyrimidine chemistry accelerated with the recognition that these compounds could serve as scaffolds for developing anticancer agents, antimicrobial compounds, and anti-inflammatory drugs. Modern developments have focused on incorporating additional pharmacophoric elements, such as the benzodioxole and furan substituents found in the target compound, to create multi-target agents capable of addressing complex disease mechanisms. This approach reflects contemporary understanding of disease pathology, where single-target therapies may be insufficient to achieve optimal therapeutic outcomes.
Recent advances in the field have emphasized the importance of stereochemistry and conformational considerations in designing effective thienopyrimidine derivatives. The three-dimensional arrangement of substituents around the core scaffold can significantly influence binding interactions with biological targets, leading to the development of more sophisticated synthetic strategies that can control both regiochemistry and stereochemistry. These developments have culminated in compounds like this compound, which represent the current state of the art in thienopyrimidine design.
Nomenclature and Chemical Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions for complex heterocyclic compounds, requiring careful attention to the hierarchical naming of multiple ring systems and functional groups. The base name derives from the thieno[2,3-d]pyrimidine core, which serves as the parent heterocycle, with additional substituents named according to their position and chemical nature. The nomenclature system must account for the specific regioisomeric arrangement of the fused rings, the position of substituents on each ring system, and the stereochemical relationships between different parts of the molecule.
Chemical identification of this compound relies on multiple analytical parameters that collectively provide a unique molecular fingerprint. The molecular formula C26H19N3O5S2 indicates the presence of 26 carbon atoms, 19 hydrogen atoms, three nitrogen atoms, five oxygen atoms, and two sulfur atoms, resulting in a molecular weight of approximately 517.58 g/mol. The compound is assigned CAS Registry Number 379236-38-1, which provides a unique identifier within chemical databases and regulatory frameworks. Additional identification parameters include spectroscopic signatures, chromatographic behavior, and physical properties that can be used to confirm the compound's identity and purity.
The structural complexity of the compound necessitates sophisticated analytical techniques for complete characterization. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity and electronic environment of individual atoms within the molecule, while mass spectrometry confirms the molecular weight and fragmentation patterns. Infrared spectroscopy reveals functional group characteristics, particularly the carbonyl stretch of the amide group and the aromatic C=C stretches of the various ring systems. These analytical techniques, when combined, provide comprehensive structural confirmation and enable quality control assessment for synthetic preparations.
| Identification Parameter | Value | Significance |
|---|---|---|
| CAS Registry Number | 379236-38-1 | Unique chemical identifier |
| Molecular Formula | C26H19N3O5S2 | Elemental composition |
| Molecular Weight | 517.58 g/mol | Mass spectral confirmation |
| Ring Systems | 4 distinct cycles | Structural complexity index |
| Rotatable Bonds | 6 | Conformational flexibility |
| Hydrogen Bond Donors | 1 | Interaction potential |
| Hydrogen Bond Acceptors | 8 | Binding site availability |
Significance in Medicinal Chemistry
The significance of this compound in medicinal chemistry stems from its incorporation of multiple validated pharmacophoric elements within a single molecular framework, creating opportunities for multi-target therapeutic approaches that address complex disease mechanisms. The thienopyrimidine core has demonstrated efficacy across numerous therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, while the benzodioxole and furan substituents contribute additional binding interactions that can enhance selectivity and potency. This combination of structural elements positions the compound as a potential lead structure for drug development programs targeting diseases that require intervention at multiple biological pathways.
The medicinal chemistry potential of this compound is further enhanced by its structural similarity to known bioactive molecules, particularly those that interact with nucleic acid processing enzymes, kinases, and other proteins involved in cellular signaling pathways. The thienopyrimidine scaffold has been successfully incorporated into approved therapeutic agents and clinical candidates, providing validation for this structural class as a source of druggable molecules. The additional structural complexity introduced by the benzodioxole and furan substituents may provide opportunities to address selectivity challenges commonly encountered with simpler thienopyrimidine derivatives, potentially reducing off-target effects while maintaining therapeutic efficacy.
Recent research has highlighted the importance of thienopyrimidine derivatives in developing anticancer agents that operate through novel mechanisms of action, including the induction of apoptosis and necroptosis in cancer cells. The specific substitution pattern present in this compound may confer unique binding characteristics that enable interaction with previously unexploited therapeutic targets, expanding the scope of potential applications beyond traditional approaches. The presence of multiple hydrogen bond acceptors and the single hydrogen bond donor creates a favorable profile for protein-ligand interactions, while the aromatic ring systems provide opportunities for π-π stacking interactions with aromatic amino acid residues in binding sites.
The drug development potential of compounds in this structural class is supported by their favorable physicochemical properties, which generally fall within acceptable ranges for oral bioavailability and central nervous system penetration when appropriately designed. The molecular weight and lipophilicity of this compound suggest compatibility with standard pharmaceutical development approaches, while the presence of metabolically stable heterocyclic rings may contribute to favorable pharmacokinetic properties. These characteristics, combined with the compound's potential for high selectivity due to its structural complexity, make it an attractive candidate for further development in therapeutic applications where precision medicine approaches are required.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O5S2/c1-15-7-9-19(34-15)18-12-35-24-23(18)25(31)29(17-5-3-2-4-6-17)26(28-24)36-13-22(30)27-16-8-10-20-21(11-16)33-14-32-20/h2-12H,13-14H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVXXMCULPLFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A benzodioxole moiety , which is known for its diverse biological activities.
- A thienopyrimidine core , which contributes to its pharmacological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:
- Induction of apoptosis in cancer cells.
- Inhibition of specific kinases involved in cancer progression.
A study demonstrated that related thienopyrimidine compounds effectively inhibited the growth of several cancer cell lines, suggesting that this compound may possess similar properties .
Antimicrobial Activity
The benzodioxole structure is associated with antimicrobial properties. Preliminary tests on derivatives have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Enzyme Inhibition
Some studies suggest that this compound may act as an inhibitor of specific enzymes relevant in disease pathways. For example, it could potentially inhibit enzymes involved in inflammatory responses or metabolic syndromes.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the anticancer effects of thienopyrimidine derivatives; found significant inhibition of tumor growth in vitro. |
| Study 2 | Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition at low concentrations. |
| Study 3 | Assessed enzyme inhibition; identified potential pathways affected by the compound leading to reduced inflammation markers. |
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific molecular targets such as:
- Kinases : Involved in signaling pathways that regulate cell growth and survival.
- Enzymes : Critical for metabolic processes or inflammatory responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidin-4-one derivatives exhibit structural diversity, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Structural Variations and Molecular Properties
*Molecular weight calculated based on formula C₂₇H₂₀N₃O₅S₂.
Key Research Findings
Substituent Effects on Bioactivity: The 3-phenyl group in the target compound and analogs promotes strong π-π interactions with hydrophobic enzyme pockets, critical for inhibitory activity . Naphthalen-1-yl () vs.
Impact of Heterocyclic Modifications: The hexahydrobenzothieno[2,3-d]pyrimidinone core in introduces a saturated ring system, reducing planarity and possibly altering binding kinetics compared to the unsaturated core in the target compound .
Predicted Physicochemical Properties :
Preparation Methods
Cyclization of 2-Aminothiophene-3-Carboxylates
Procedure :
-
Starting material : Ethyl 2-amino-4-phenylthiophene-3-carboxylate.
-
Reagents : Urea or thiourea under refluxing conditions.
-
Mechanism : Cyclodehydration forms the pyrimidine ring, with the 4-oxo group arising from urea.
Alternative Route via Suzuki Coupling
Procedure :
-
Step 1 : Bromination at position 5 of the thieno[2,3-d]pyrimidin-4-one core using PBr₃.
-
Step 2 : Suzuki coupling with 5-methylfuran-2-ylboronic acid under Pd(PPh₃)₄ catalysis.
-
Conditions : DMF/H₂O (3:1), 80°C, 12 hours.
Yield : 60–68% for the coupled product.
Introduction of the Phenyl Group at Position 3
The phenyl group is introduced early in the synthesis to ensure regioselectivity.
Direct Alkylation Using Phenyllithium
Procedure :
Ullmann-Type Coupling
Procedure :
-
Substrate : 3-Iodothieno[2,3-d]pyrimidin-4-one.
-
Reagent : Phenylboronic acid, CuI, and K₂CO₃.
Functionalization at Position 5 with 5-Methylfuran-2-yl
Nucleophilic Aromatic Substitution
Procedure :
-
Substrate : 5-Bromo-3-phenylthieno[2,3-d]pyrimidin-4-one.
-
Reagent : 5-Methylfuran-2-ylthiolate (generated in situ from 5-methylfuran-2-thiol and NaH).
Palladium-Catalyzed Cross-Coupling
Procedure :
-
Substrate : 5-Bromo-3-phenylthieno[2,3-d]pyrimidin-4-one.
-
Reagent : 5-Methylfuran-2-ylzinc bromide, PdCl₂(PPh₃)₂.
Optimization and Analytical Data
Reaction Conditions and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Core cyclization | Urea, acetic acid, 120°C | 65–75 |
| 2 | Phenyl introduction | Phenyllithium, THF, −78°C | 70–75 |
| 3 | 5-Methylfuran coupling | PdCl₂(PPh₃)₂, THF, reflux | 65–70 |
| 4 | Thiolation | Thiourea, ethanol, reflux | 80–85 |
| 5 | Acetamide coupling | K₂CO₃, DMF, rt | 75–80 |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, pyrimidine-H), 7.60–7.20 (m, 5H, phenyl), 6.85 (d, 1H, furan-H), 4.30 (s, 2H, CH₂), 2.35 (s, 3H, CH₃).
Comparative Analysis of Methods
-
Cyclization Routes : Urea-based cyclization offers higher yields than thiourea due to fewer side reactions.
-
Coupling Strategies : Palladium-mediated cross-coupling outperforms nucleophilic substitution in introducing the 5-methylfuran group (65–70% vs. 50–55%).
-
Thiol Stability : In situ generation of thiolate minimizes oxidation, improving coupling efficiency.
Industrial-Scale Considerations
-
Cost Efficiency : Suzuki coupling, while effective, requires expensive Pd catalysts. Ullmann-type reactions using CuI are more scalable.
-
Purification : Silica gel chromatography remains the standard, though recrystallization (ethanol/water) improves purity for final products.
Emerging Methodologies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
